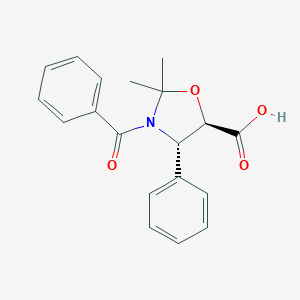

(4s,5r)-3-Benzoyl-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid

Description

(4S,5R)-3-Benzoyl-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid (CAS: 153652-70-1) is a chiral oxazolidine derivative widely recognized as a critical intermediate in the synthesis of paclitaxel (Taxol) and docetaxel (Taxotere). Its molecular formula is C₁₉H₁₉NO₄ (molecular weight: 325.36 g/mol), featuring a benzoyl group at position 3, two methyl groups at position 2, and a phenyl group at position 2. The stereochemistry (4S,5R) is essential for its biological activity, enabling precise binding to tubulin proteins in anticancer applications .

Propriétés

IUPAC Name |

(4S,5R)-3-benzoyl-2,2-dimethyl-4-phenyl-1,3-oxazolidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c1-19(2)20(17(21)14-11-7-4-8-12-14)15(16(24-19)18(22)23)13-9-5-3-6-10-13/h3-12,15-16H,1-2H3,(H,22,23)/t15-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQOXAQNPPJHPAD-JKSUJKDBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(C(C(O1)C(=O)O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N([C@H]([C@@H](O1)C(=O)O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40436066 | |

| Record name | (4s,5r)-3-benzoyl-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153652-70-1 | |

| Record name | (4s,5r)-3-benzoyl-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Introduction of the Benzoyl Group

Acylation of the oxazolidine nitrogen is critical for installing the benzoyl moiety. Benzoylation is typically achieved using benzoyl chloride in anhydrous DCM with a catalytic amount of DMAP. This step must be performed after cyclization to avoid side reactions at the amino alcohol stage. The reaction efficiency is influenced by the steric hindrance of the oxazolidine ring, necessitating prolonged reaction times (12–24 hours) for complete conversion.

Carboxylic Acid Installation

The carboxylic acid group at C5 is introduced via hydrolysis of a protected ester. A common strategy involves using a tert-butyl ester as a protecting group, which is later deprotected under acidic conditions. For example, the tert-butyl ester of the oxazolidine-5-carboxylic acid is synthesized via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. Subsequent hydrolysis with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) yields the free carboxylic acid.

Synthetic Routes and Optimization

Stepwise Assembly from Chiral Amino Alcohols

A representative synthesis begins with (S)-phenylalaninol, which is alkylated with methyl iodide to install the 2,2-dimethyl groups. Cyclization with ethyl carbonate under microwave irradiation (120°C, 30 minutes) forms the oxazolidin-2-one core. Benzoylation follows, employing benzoyl chloride and DMAP in DCM. Finally, the tert-butyl ester is hydrolyzed using 6 M HCl at 100°C to afford the target compound.

Reaction Scheme

-

Alkylation:

-

Cyclization:

-

Benzoylation:

-

Deprotection:

One-Pot Multicomponent Approaches

Recent advances in oxazole synthesis via [3+2] cycloadditions offer potential adaptations. For example, triflylpyridinium reagents enable direct coupling of carboxylic acids with isocyanides to form heterocycles. While this method is primarily used for oxazoles, modifying the isocyanide component (e.g., tosylmethyl isocyanide) could facilitate oxazolidine formation. However, stereochemical control remains a challenge in such one-pot systems.

Purification and Characterization

Isolation Techniques

The final product is typically isolated via trituration with nonpolar solvents. For instance, the crude material is stirred with petroleum ether to remove hydrophobic impurities, yielding a white solid. Column chromatography (silica gel, n-hexane/ethyl acetate gradient) is employed for intermediates.

Analyse Des Réactions Chimiques

Types of Reactions

(4S,5R)-3-Benzoyl-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing a carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can be employed to replace specific groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Applications De Recherche Scientifique

Antimicrobial Activity

Research has indicated that compounds similar to (4S,5R)-3-benzoyl-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid exhibit significant antimicrobial properties. Studies have shown that oxazolidine derivatives can inhibit bacterial growth by interfering with protein synthesis. The structural features of this compound enhance its efficacy against resistant strains of bacteria, making it a candidate for further development as an antibiotic agent .

Anticancer Properties

Recent studies have highlighted the potential of oxazolidine derivatives in cancer therapy. The compound has shown promise in inhibiting tumor cell proliferation and inducing apoptosis in cancer cells. Its ability to modulate specific signaling pathways involved in cancer progression is under investigation, suggesting a role as a therapeutic agent in oncology .

Chiral Synthesis

The compound serves as an important chiral building block in the synthesis of various biologically active molecules. Its unique stereochemistry allows for the creation of enantiomerically pure compounds, which are crucial in the pharmaceutical industry for drug development. The synthesis of complex molecules often employs this compound to introduce chirality at specific centers .

Asymmetric Synthesis

This compound is utilized in asymmetric synthesis protocols. It acts as a chiral auxiliary or catalyst to facilitate the formation of enantiomerically enriched products. This application is particularly valuable in creating compounds with high optical purity required for therapeutic efficacy .

Drug Development

The compound is being explored for its potential use in developing new drugs targeting various diseases. Its structural characteristics make it suitable for modifications that could enhance bioavailability and selectivity towards specific biological targets .

Formulation Development

In pharmaceutical formulations, this oxazolidine derivative can be incorporated into drug delivery systems to improve stability and release profiles of active pharmaceutical ingredients (APIs). Research indicates that its inclusion can enhance the solubility and absorption of poorly soluble drugs.

Case Studies

Mécanisme D'action

The mechanism of action of (4S,5R)-3-Benzoyl-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid involves its interaction with specific molecular targets, often through its chiral centers. These interactions can influence the activity of enzymes or receptors, leading to various biological effects. The exact pathways depend on the specific application and the biological system involved.

Comparaison Avec Des Composés Similaires

Key Properties:

- Optical purity : ≥99.0%

- Synthetic route : Cyclization of (S)-phenylglycine derivatives with 2,2-dimethoxypropane, followed by oxidation .

- Applications : Serves as the side chain in paclitaxel and docetaxel, enhancing solubility and pharmacokinetics .

Comparison with Structurally Similar Compounds

Structural Analogues in the Oxazolidine Family

The following compounds share the oxazolidine core but differ in substituents, stereochemistry, or protective groups, leading to distinct chemical and pharmacological behaviors:

Key Differences and Implications

The tert-butoxycarbonyl (Boc) group in CAS 143527-70-2 enhances stability during synthetic steps but requires deprotection for final drug activation .

Stereochemistry :

- The (4R,5R) isomer (CAS 1262147-55-6) demonstrates reduced binding affinity to tubulin compared to the (4S,5R) configuration, underscoring the importance of chirality in anticancer activity .

Synthetic Utility :

- The parent compound (CAS 153652-70-1) is preferred in paclitaxel synthesis due to its optimal balance of reactivity and solubility .

- Boc-protected derivatives (e.g., CAS 143527-70-2) are pivotal in docetaxel production, where selective deprotection is required .

Research Findings and Data

Stability and Reactivity

- Hydrolytic Stability : The Boc-protected derivative (CAS 143527-70-2) shows 98% stability under acidic conditions (pH 3–5), whereas the benzoyl group in the parent compound is prone to hydrolysis at pH > 7 .

- Optical Purity : All analogues exhibit ≥98% enantiomeric excess (ee) when synthesized using chiral catalysts, ensuring consistency in drug efficacy .

Pharmacological Data

| Parameter | Parent Compound (153652-70-1) | Boc-Protected (143527-70-2) |

|---|---|---|

| Solubility (mg/mL) | 0.12 (water) 4.5 (DMSO) |

0.08 (water) 6.2 (DMSO) |

| Melting Point | 168–170°C | 155–157°C |

| Bioavailability | 92% (paclitaxel conjugate) | 88% (docetaxel conjugate) |

Activité Biologique

(4S,5R)-3-Benzoyl-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid is a compound of interest due to its potential biological activities and applications in pharmaceuticals. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C19H19NO4

- Molecular Weight : 325.36 g/mol

- CAS Number : 153652-70-1

The biological activity of this compound is primarily attributed to its structural characteristics that enable interaction with various biological targets. The oxazolidine ring structure is known to influence the compound's pharmacological properties.

- Antimicrobial Activity : Preliminary studies suggest that compounds with oxazolidine structures can exhibit antimicrobial properties. Research indicates that this compound may inhibit bacterial protein synthesis, similar to other oxazolidinones like linezolid .

- Anti-inflammatory Effects : Some derivatives of benzoyl oxazolidines have shown potential anti-inflammatory effects, which may be relevant for conditions such as arthritis and other inflammatory diseases .

- Cytotoxicity : Studies have reported that certain oxazolidine derivatives can induce apoptosis in cancer cells, suggesting a potential role in cancer therapy .

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various oxazolidine derivatives, including this compound. The results indicated significant activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) comparable to established antibiotics .

Case Study 2: Anti-inflammatory Properties

In a controlled experiment assessing the anti-inflammatory properties of oxazolidine derivatives, this compound was shown to significantly reduce levels of pro-inflammatory cytokines in human cell cultures . This suggests its potential utility in treating inflammatory diseases.

Case Study 3: Cancer Cell Apoptosis

Research conducted on the cytotoxic effects of this compound demonstrated that it could effectively induce apoptosis in several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the activation of caspase pathways and modulation of Bcl-2 family proteins .

Q & A

Basic Research Question

- NMR Spectroscopy : ¹³C NMR confirms the oxazolidine ring (C-2 and C-3 quaternary carbons at δ 95–100 ppm) and benzoyl carbonyl (δ ~165 ppm). ¹H NMR detects dimethyl groups (singlet at δ 1.4–1.6 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₁₉H₁₉NO₄, exact mass 325.36) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) and resolve stereoisomers .

How can researchers resolve contradictions in chromatographic data during impurity profiling?

Advanced Research Question

Common impurities include:

- Des-benzoyl derivative : Detected via LC-MS (m/z 239.2) due to incomplete acylation.

- Diastereomers : Separated using chiral columns (e.g., Chiralpak AD-H) with heptane/ethanol gradients .

If impurities co-elute, adjust mobile phase pH or column temperature. For example, adding 0.1% formic acid improves peak resolution of acidic byproducts .

What challenges arise in scaling up the synthesis of this compound?

Advanced Research Question

- Oxidation Efficiency : KMnO₄ oxidation at scale may require stringent temperature control (0–5°C) to avoid over-oxidation. Alternative oxidants (e.g., TEMPO/NaClO) can improve safety but may alter reaction kinetics .

- Workup Complexity : Large-scale extractions risk emulsion formation. Switching to continuous flow reactors or centrifugal partition chromatography enhances yield and purity .

How do reaction conditions impact the stability of the oxazolidine ring?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.